Tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Tert-butyl 3-(aminomethyl)-2-azabicyclo[222]octane-2-carboxylate is a bicyclic compound with a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under inert conditions, often using nitrogen or argon gas, to prevent oxidation. The reaction temperature is maintained at a low level, usually between 0°C and 5°C, to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are typically carried out in anhydrous solvents.
Substitution: Nucleophiles like halides, alcohols; reactions are conducted in polar solvents like water or ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a neurotransmitter analog and its interactions with biological receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
- Tert-butyl 2-azabicyclo[2.2.2]octane-2-carboxylate
Uniqueness
Tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug design.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-6-4-9(5-7-10)11(15)8-14/h9-11H,4-8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKKWUPZYUSFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CN)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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